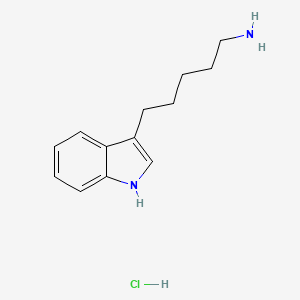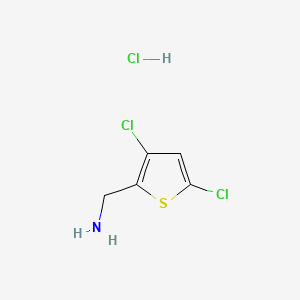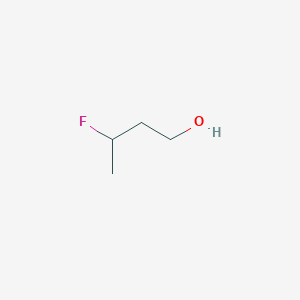
3-Fluorobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorobutan-1-ol is an organic compound with the molecular formula C4H9FO It is a fluorinated alcohol, where a fluorine atom is substituted at the third position of the butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluorobutan-1-ol can be synthesized through several methods. One common approach involves the fluorination of butanol derivatives. For instance, the reaction of 3-chlorobutan-1-ol with a fluorinating agent such as potassium fluoride can yield this compound. Another method involves the hydrolysis of 3-fluorobutyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes often use specialized fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorobutanal or 3-fluorobutyric acid.
Reduction: Reduction reactions can convert it to 3-fluorobutane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: 3-Fluorobutanal, 3-Fluorobutyric acid
Reduction: 3-Fluorobutane
Substitution: Various substituted fluorobutanes depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Fluorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-Fluorobutan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that metabolize alcohols. The presence of the fluorine atom can alter the compound’s reactivity and interaction with these enzymes, leading to unique metabolic pathways. The fluorine atom’s electronegativity can also influence the compound’s binding affinity to specific molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chlorobutan-1-ol
- 3-Bromobutan-1-ol
- 3-Iodobutan-1-ol
Uniqueness
3-Fluorobutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small atomic radius can significantly influence the compound’s reactivity, stability, and interaction with biological systems. Compared to its halogenated analogs, this compound often exhibits higher metabolic stability and different reactivity patterns .
Propiedades
IUPAC Name |
3-fluorobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAZHINBXCWZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
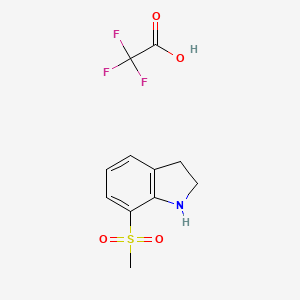
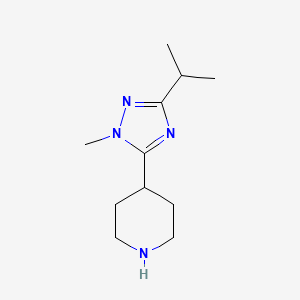
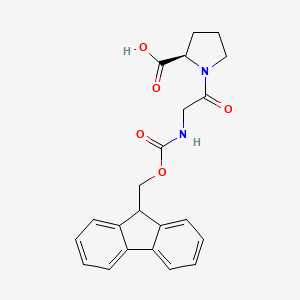
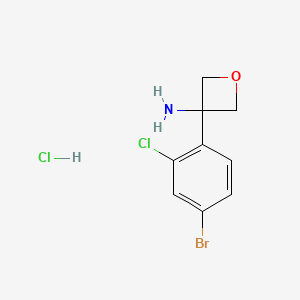
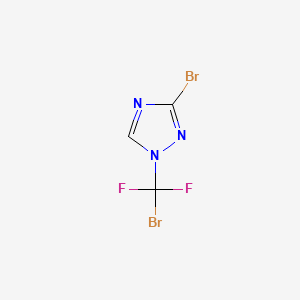
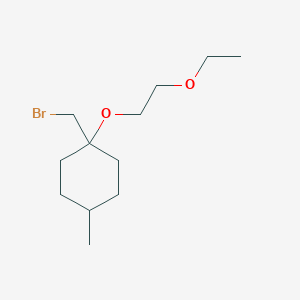
![4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13477371.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride](/img/structure/B13477379.png)
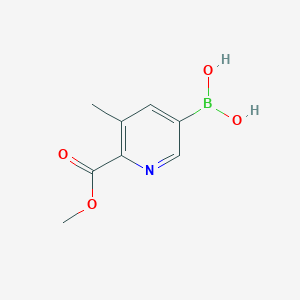
![1-Oxa-5-azaspiro[2.5]octane](/img/structure/B13477383.png)
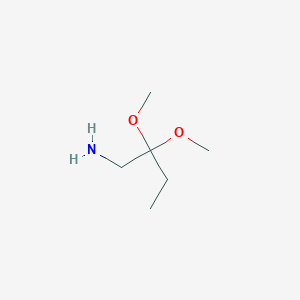
![3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13477391.png)
